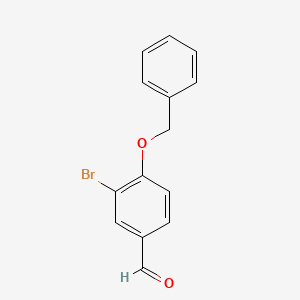

4-Amino-2-benzothiazol-2-yl-phenol

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 4-Amino-2-benzothiazol-2-yl-phenol involves the reduction of Schiff base derivatives formed from the reaction of 2-hydroxy-benzaldehyde with 2-aminobenzothiazole, followed by reduction with sodium borohydride. This method has been proven to yield the compound with high purity and structural integrity, as evidenced by various spectroscopic techniques and crystallography studies (Yıldız et al., 2010).

Molecular Structure Analysis

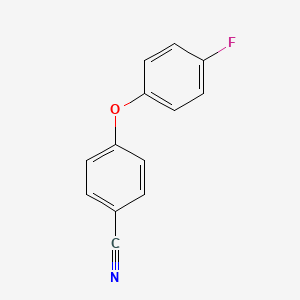

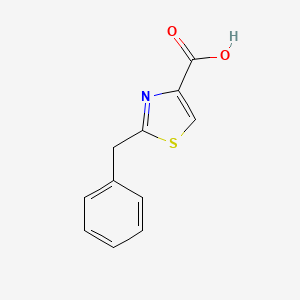

The molecular structure of this compound has been determined through crystallography, revealing its crystallization in the monoclinic space group with detailed unit cell parameters. Spectroscopic analysis, including FT-IR, 1H-NMR, 13C-NMR, and UV–visible techniques, further elucidates its structural characteristics, confirming the presence of specific functional groups and the overall molecular geometry (Yıldız et al., 2010).

Chemical Reactions and Properties

This compound participates in various chemical reactions, such as hydrolysis and photolysis, leading to the formation of different reactive intermediates and products. These reactions demonstrate the compound's reactivity towards environmental conditions, showcasing its stability and potential reactivity pathways (Wang et al., 2009).

Physical Properties Analysis

The physical properties of this compound, including its thermal stability and solubility, have been studied through TGA analysis and solvent polarity effects. These studies indicate that the compound is thermally stable up to 200°C and exhibits unique absorption-emission properties influenced by solvent polarity (Padalkar et al., 2011).

Chemical Properties Analysis

The compound's chemical behavior, especially its involvement in forming Schiff bases and its reactivity towards nucleophiles, has been explored through synthesis studies. These chemical properties highlight the compound's utility as a building block in organic synthesis and its potential for further chemical modifications (Amnerkar et al., 2015).

Applications De Recherche Scientifique

Composés antituberculeux

Les dérivés de la benzothiazole, y compris le « 4-Amino-2-benzothiazol-2-yl-phénol », ont été synthétisés et étudiés pour leurs propriétés antituberculeuses . Ces composés ont montré une meilleure puissance d'inhibition contre M. tuberculosis par rapport aux médicaments de référence standard . La synthèse de ces dérivés implique diverses voies de synthèse, notamment le couplage diazoïque, la condensation de Knoevenagel, la réaction de Biginelli, les techniques d'hybridation moléculaire, l'irradiation micro-ondes et les réactions multicomposants à un seul pot .

Potentiel antibactérien

Les dérivés de la benzothiazole ont montré un potentiel antibactérien significatif . Ils ont été trouvés pour inhiber diverses enzymes bactériennes telles que la dihydroorotase, la gyrase de l'ADN, la réductase de l'uridine diphosphate-n-acétyl énol pyruvyl glucosamine (MurB), la peptide déformylase, l'aldose réductase, la casdihydrofolate réductase, la réductase de l'énoyl acyl carrier protein, la dialkylglycine décarboxylase, la synthétase de la déhydrosqualène, la synthétase du dihydropteroate et la tyrosine kinase . Cette large gamme d'inhibition enzymatique suggère un large spectre d'activité antibactérienne.

Propriétés antimicrobiennes

Les propriétés antimicrobiennes des dérivés de la benzothiazole ont été étudiées contre une variété de bactéries et de champignons . Ceux-ci comprennent les bactéries gram-positives (Staphylococcus aureus), les bactéries gram-négatives (Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae) et les champignons (Candida albicans, Aspergillus niger, Aspergillus flavus, Monascus purpureus et Penicillium citrinum) .

Inhibition des souches d'Escherichia coli

Des dérivés de la benzothiazole spécifiques ont montré des activités antibactériennes in vitro contre des souches d'Escherichia coli . Cela suggère une utilisation potentielle dans le traitement des infections causées par ces souches.

Inhibition des espèces Proteus

Les dérivés de la benzothiazole ont également montré des activités antibactériennes contre les espèces Proteus . Les espèces Proteus sont connues pour causer des infections des voies urinaires et des infections des plaies, ce qui suggère des applications thérapeutiques potentielles.

Inhibition de Staphylococcus aureus et Pseudomonas aeruginosa

Les dérivés de la benzothiazole ont démontré des activités antibactériennes contre Staphylococcus aureus et Pseudomonas aeruginosa . Ces bactéries sont des causes courantes d'infections cutanées et respiratoires, indiquant une utilisation potentielle dans le traitement de ces affections.

Safety and Hazards

The compound is classified under the GHS07 hazard class . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Mécanisme D'action

Target of Action

It is often used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.

Mode of Action

It’s known that the compound exhibits a strong fluorescence phenomenon . This is primarily due to the formation of hydrogen bonds between the hydroxyl group and the lone pair of electrons on the nitrogen atom, resulting in a stable planar structure . This structure forms an easily electron-movable chromophore group, which absorbs energy under ultraviolet light, leading to electronic transitions and the production of intense fluorescence .

Biochemical Pathways

The compound’s synthesis involves various synthetic pathways, including diazo-coupling, knoevenagel condensation, biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .

Pharmacokinetics

It’s known that the compound has a high gi absorption , which suggests that it can be readily absorbed in the gastrointestinal tract and may have good bioavailability.

Result of Action

It’s known that the compound is used in proteomics research , suggesting that it may have effects at the protein level.

Analyse Biochimique

Biochemical Properties

4-Amino-2-benzothiazol-2-yl-phenol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as tyrosinase, which is involved in the biosynthesis of melanin. The interaction between this compound and tyrosinase results in the inhibition of the enzyme’s activity, thereby affecting melanin production. Additionally, this compound has been shown to bind to proteins such as albumin, which can influence its distribution and availability in biological systems .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. In cancer cells, it has been reported to induce apoptosis, a process of programmed cell death, by activating caspase enzymes. This compound also influences cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation and differentiation. Furthermore, this compound has been found to modulate gene expression by affecting transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity, as seen with tyrosinase. This compound binds to the active site of the enzyme, preventing substrate access and subsequent catalysis. Additionally, this compound can interact with DNA, leading to changes in gene expression. It has been shown to bind to specific DNA sequences, thereby influencing the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is influenced by factors such as light and temperature. It is recommended to store this compound in a dark place at room temperature to maintain its stability. Over time, degradation products may form, which can affect its biological activity. Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in cell proliferation and viability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been found to exhibit therapeutic effects, such as anti-inflammatory and anti-cancer properties. At high doses, toxic effects have been observed, including liver and kidney damage. Threshold effects have been identified, where a specific dosage range results in optimal therapeutic outcomes without significant adverse effects. It is crucial to determine the appropriate dosage to balance efficacy and safety in animal studies .

Metabolic Pathways

This compound is involved in various metabolic pathways. It undergoes biotransformation in the liver, where it is metabolized by enzymes such as cytochrome P450. The metabolites formed can have different biological activities compared to the parent compound. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in metabolic pathways. This can lead to changes in metabolite levels and overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, such as those involving solute carrier (SLC) transporters. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also affected by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function. This compound has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria. The presence of targeting signals and post-translational modifications can direct this compound to specific organelles. For example, phosphorylation of this compound can facilitate its transport to the nucleus, where it can interact with DNA and influence gene expression .

Propriétés

IUPAC Name |

4-amino-2-(1,3-benzothiazol-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2OS/c14-8-5-6-11(16)9(7-8)13-15-10-3-1-2-4-12(10)17-13/h1-7,16H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBRCBHVOYDSGKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20425211 | |

| Record name | 2-(2'-hydroxy-5'-aminophenyl) benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20425211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

30616-38-7 | |

| Record name | 2-(2'-hydroxy-5'-aminophenyl) benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20425211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-2-(1,3-benzothiazol-2-yl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1270436.png)